Butylidynetrimethanol
Description
Historical Context and Evolution within Polyol Chemistry
The development of polyol chemistry has been pivotal in the advancement of polymer science. Polyols, organic compounds containing multiple hydroxyl (-OH) groups, serve as fundamental building blocks for a vast array of materials, including polyurethanes and polyesters. The evolution from simple linear diols to more complex, branched structures like triols and tetrols has enabled the creation of polymers with enhanced properties.
While a detailed historical timeline for the discovery of Butylidynetrimethanol is not extensively documented in readily available literature, its emergence can be situated within the broader exploration of branched polyols. Early research into polyols was often driven by the need for crosslinking agents in polymer synthesis to improve mechanical strength and thermal stability. The synthesis of related structures, such as 2-methyl-2-propyl-1,3-propanediol, has been documented for its use as an intermediate in the production of pharmaceuticals. wikipedia.org For instance, dicarbamates derived from this diol, like Meprobamate and Carisoprodol, have been utilized for their sedative and muscle relaxant properties, indicating an early interest in the synthesis of substituted propanediols. wikipedia.org
The synthesis of this compound itself, or its derivatives, has been described in chemical literature, such as the preparation of its trimethanesulfonate derivative, highlighting its utility as a chemical intermediate. prepchem.com The development of synthetic routes to such branched polyols was a crucial step, enabling their use in more complex applications beyond simple diols. The broader trend in polyol chemistry has been a continuous search for novel structures that can impart specific functionalities and properties to polymers, a category into which this compound squarely fits.
Contemporary Significance in Organic Synthesis and Materials Science Research
The contemporary significance of this compound lies in its role as a versatile building block, primarily due to its three reactive hydroxyl groups and its compact, branched structure.
In organic synthesis , this compound serves as a valuable precursor for creating more complex molecules. Its trifunctionality allows for the synthesis of compounds with a central branching point, a key feature in the construction of dendrimers and hyperbranched polymers. mdpi.com The synthesis of derivatives like 2-(hydroxymethyl)-2-propylpropane-1,3-diyl dicarbamate showcases its role as a scaffold for introducing multiple functional groups. nih.gov
In materials science , this compound is particularly relevant in the field of polymers. Its primary application is as a crosslinking agent . malvernpanalytical.com When incorporated into polymers such as polyurethanes, the three hydroxyl groups can react with isocyanates to form a three-dimensional network structure. This crosslinking significantly influences the material's properties, generally leading to increased rigidity, thermal stability, and solvent resistance. journaljmsrr.com
Furthermore, this compound is a key monomer in the synthesis of hyperbranched polymers and dendrimers . These highly branched macromolecules exhibit unique properties compared to their linear counterparts, such as lower viscosity and higher solubility. nih.gov The compact structure of this compound makes it an ideal core or branching unit for creating these complex architectures. Hyperbranched polyesters, for instance, can be synthesized using triols like this compound, leading to materials with a high density of functional groups at their periphery. cmu.edu These materials find potential applications in coatings, adhesives, and drug delivery systems. google.com
The table below summarizes the key properties of this compound:
| Property | Value |
| IUPAC Name | 2-(hydroxymethyl)-2-propylpropane-1,3-diol |
| Molecular Formula | C₇H₁₆O₃ |
| Molar Mass | 148.20 g/mol |
| Appearance | Solid |
Identified Research Gaps and Future Academic Inquiry Motivations
Despite its utility, dedicated research focusing solely on this compound is somewhat limited, with much of its application being discussed within the broader context of polyols and branched polymers. This presents several opportunities for future academic inquiry.
Identified Research Gaps:
Detailed Structure-Property Relationship Studies: While it is generally understood that this compound acts as a crosslinker, there is a lack of detailed studies quantifying its specific impact on the mechanical, thermal, and chemical properties of various polymers as a function of its concentration.
Synthesis of Novel Functional Derivatives: The synthesis of new derivatives of this compound beyond simple esters or carbamates could unlock new applications. For example, the introduction of photo-responsive or stimuli-responsive groups could lead to the development of "smart" materials.
Exploration in Sustainable Polymers: The increasing demand for sustainable and biodegradable polymers presents an opportunity to investigate the use of this compound in bio-based or biodegradable polymer systems. bohrium.comresearchgate.net Research into the synthesis of this compound from renewable feedstocks could also be a valuable endeavor.
Computational Modeling: There is a gap in the computational modeling and simulation of polymers containing this compound to predict their properties and guide the design of new materials.
Future Academic Inquiry Motivations:
The primary motivation for future research on this compound is the potential to create novel materials with tailored properties. The development of advanced polymers with enhanced performance characteristics is a constant driver in materials science. google.com By systematically studying the influence of this specific branched polyol, researchers can gain a deeper understanding of how to control polymer architecture at the molecular level.
Furthermore, the push towards a circular economy and sustainable chemical processes motivates the exploration of bio-derived routes to this compound and its incorporation into environmentally friendly polymers. bohrium.com The unique topology it imparts could also be exploited in emerging fields such as nanotechnology and biomedical materials, for example, in the design of drug delivery vehicles or tissue engineering scaffolds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7426-71-3 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-propylpropane-1,3-diol |
InChI |
InChI=1S/C7H16O3/c1-2-3-7(4-8,5-9)6-10/h8-10H,2-6H2,1H3 |
InChI Key |
SZSSMFVYZRQGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)(CO)CO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Butylidynetrimethanol
Elucidation of Established Synthetic Routes and Reaction Mechanisms
The primary industrial synthesis of triols like Butylidynetrimethanol and its close analog, Trimethylolpropane (TMP), is a well-established two-step process that begins with aldehydes as primary feedstocks. wikipedia.orgprocurementresource.com The synthesis for this compound is analogous to that of TMP, substituting valeraldehyde (B50692) (pentanal) for butyraldehyde. The process leverages a base-catalyzed aldol (B89426) condensation followed by a crossed Cannizzaro reaction. procurementresource.comchemicalbook.comatamanchemicals.com
Step 1: Aldol Condensation
The synthesis initiates with a base-catalyzed aldol addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgwikipedia.org In this step, valeraldehyde reacts with two equivalents of formaldehyde (B43269). A base, such as sodium hydroxide, removes an acidic alpha-hydrogen from valeraldehyde to form an enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formaldehyde molecule. This process is repeated, adding a second formaldehyde molecule and resulting in the formation of the intermediate, 2,2-bis(hydroxymethyl)pentanal.
Step 2: Crossed Cannizzaro Reaction
The second stage of the synthesis is a crossed Cannizzaro reaction. wikipedia.orgchemistrytalk.org This type of redox reaction is characteristic of aldehydes that lack alpha-hydrogens, such as the intermediate 2,2-bis(hydroxymethyl)pentanal and formaldehyde. chemistrytalk.orgallen.in In the presence of a stoichiometric amount of a strong base (e.g., NaOH), the intermediate aldehyde is reduced to the corresponding primary alcohol, this compound. wikipedia.orgchemicalbook.com Simultaneously, formaldehyde is oxidized to formic acid, which is deprotonated by the basic conditions to form a formate (B1220265) salt, such as sodium formate, a significant byproduct of the reaction. wikipedia.orggloballcadataaccess.orgallen.in
The general reaction scheme for the analogous synthesis of Trimethylolpropane is as follows:
Aldol Condensation: CH₃CH₂CH₂CHO + 2 CH₂O → CH₃CH₂C(CH₂OH)₂CHO wikipedia.org
Cannizzaro Reaction: CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH wikipedia.org
| Parameter | Value/Condition |
| Starting Materials | Valeraldehyde, Formaldehyde |
| Catalyst | Sodium Hydroxide (NaOH) or other bases (e.g., Ca(OH)₂) globallcadataaccess.orgepo.org |
| Reaction Type | Aldol Condensation followed by Crossed Cannizzaro Reaction google.com |
| Intermediate | 2,2-bis(hydroxymethyl)pentanal |
| Primary Product | This compound |
| Primary Byproduct | Sodium Formate globallcadataaccess.org |
| Reaction Temperature | 20 - 120 °C globallcadataaccess.orggoogle.com |
| Solvent | Water google.com |
| Approximate Yield | 90% globallcadataaccess.org |
Development of Novel Synthetic Approaches and Catalytic Strategies
Research into the synthesis of polyols like this compound is increasingly focused on developing more efficient, selective, and sustainable methods. These novel approaches often center on new catalytic strategies.
Catalytic Hydrogenation An alternative to the Cannizzaro reaction for the reduction of the intermediate aldehyde involves catalytic hydrogenation. atamanchemicals.com This approach would replace the disproportionation reaction with a direct addition of hydrogen. Catalysts such as Nickel (Ni) or copper/chromium (Cu/Cr) can be employed under high pressure (3–10 MPa) and elevated temperatures (80–100°C) to yield the final triol product. atamanchemicals.com This method avoids the production of formate byproduct, potentially leading to a cleaner process and higher atom economy.
Biocatalysis The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity under mild, environmentally friendly conditions. nih.gov For polyol synthesis, enzymes such as aldolases could catalyze the initial C-C bond formation. creative-enzymes.com The subsequent reduction step could also be achieved using alcohol dehydrogenases. While specific research on the enzymatic synthesis of this compound is not widely published, it represents a promising area for future development, aligning with green chemistry principles. atamanchemicals.comnih.gov
Investigations into Stereoselective Synthesis and Chiral Derivatives of this compound
This compound, with the structure CCCC(CH₂OH)₃, is an achiral molecule as its central carbon atom is not a stereocenter. Therefore, investigations in this area focus not on the stereoselective synthesis of this compound itself, but on the synthesis of its chiral derivatives. Creating such derivatives requires modifying the synthetic pathway to introduce stereocenters in a controlled manner.
Asymmetric synthesis provides a powerful toolkit for this purpose. rsc.org Methodologies could include:
Use of Chiral Catalysts: Employing chiral ligands, such as BINOL and its derivatives, can create an asymmetric environment that guides the formation of one enantiomer over another in reactions like carbonyl additions or reductions. sigmaaldrich.com A chiral catalyst could potentially be used in a modified aldol or reduction step to produce a chiral polyol.
Tandem Reactions: Complex reactions that form multiple bonds and stereocenters in one sequence are highly valuable. For example, a tandem allylic isomerization/asymmetric Aldol–Tishchenko reaction has been explored for the stereoselective synthesis of chiral 1,3-diols, a structural motif present in this compound derivatives. chemrxiv.org
Chiral Pool Synthesis: Starting from readily available chiral molecules, new chiral derivatives can be built.
These strategies, while not yet applied specifically to this compound in published literature, represent the frontier of synthetic chemistry and provide clear pathways for the future creation of novel, optically active polyols based on its structure. thieme.com
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comlaxai.com Evaluating the synthesis of this compound through this lens highlights areas for improvement.
| Green Chemistry Principle | Application/Challenge in this compound Synthesis | Potential Improvement |
| Atom Economy | The traditional Cannizzaro reaction has poor atom economy, as it produces a formate salt as a stoichiometric byproduct, meaning a significant portion of the reactant atoms end up in waste rather than the final product. wikipedia.orgacs.org | Replacing the Cannizzaro step with catalytic hydrogenation, which has 100% atom economy. atamanchemicals.com |
| Less Hazardous Synthesis | The process uses formaldehyde, a toxic and volatile substance, and strong bases like sodium hydroxide, which are corrosive. wordpress.com | Development of biocatalytic routes that operate in water at neutral pH and ambient temperatures, avoiding harsh reagents. purkh.com |
| Use of Renewable Feedstocks | The starting materials, valeraldehyde and formaldehyde, are typically derived from petrochemicals. | Developing pathways from renewable biomass. For instance, DuPont has successfully produced 1,3-propanediol (B51772) (Bio-PDO) via fermentation of corn sugar, a model for future bio-based polyol production. purkh.com |
| Energy Efficiency | The established synthesis requires heating, sometimes up to 120°C, which is energy-intensive. globallcadataaccess.orggoogle.com | Enzymatic processes often run at or near room temperature, significantly reducing energy consumption. purkh.com |
| Waste Prevention | The formation of sodium formate byproduct contributes to the waste stream. | Catalytic routes that eliminate byproducts are preferable. atamanchemicals.comacs.org |
By focusing on innovations like catalytic hydrogenation, biocatalysis, and the use of renewable feedstocks, the synthesis of this compound can be made significantly more sustainable and aligned with the goals of green chemistry. libretexts.org
Advanced Structural Elucidation and Spectroscopic Characterization of Butylidynetrimethanol and Its Derivatives
High-Resolution Spectroscopic Techniques for Molecular Architecture Confirmation
High-resolution spectroscopy is fundamental to verifying the molecular architecture of Butylidynetrimethanol, confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique used to map the carbon and hydrogen framework of a molecule. organicchemistrydata.org For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is characterized by distinct signals corresponding to its different types of protons. The chemical shifts are influenced by the electronic environment, particularly the proximity to electronegative oxygen atoms. libretexts.org The signals for the hydroxyl (-OH) protons are typically broad and their position can vary depending on solvent and concentration, while the protons on the carbon backbone give more defined multiplets.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. organicchemistrydata.org this compound, with the IUPAC name 2-(hydroxymethyl)-2-propylpropane-1,3-diol, is expected to show distinct signals for the quaternary carbon, the three equivalent hydroxymethyl carbons, and the carbons of the propyl group. nih.gov
Detailed NMR Spectroscopic Data for this compound
| Nucleus | Structural Assignment | Expected Chemical Shift (δ) ppm | Key Observations |
|---|---|---|---|
| ¹H | -CH₂- (propyl chain) | ~1.2-1.4 | Multiplet structure due to coupling with adjacent protons. |
| ¹H | -CH₃ (propyl chain) | ~0.9 | Triplet signal due to coupling with the adjacent -CH₂- group. |
| ¹H | -CH₂OH (hydroxymethyl) | ~3.6 | Signal for the six equivalent protons of the three hydroxymethyl groups. |
| ¹H | -OH (hydroxyl) | Variable | Broad singlet, position is solvent and concentration dependent. |
| ¹³C | Quaternary Carbon (-C-) | ~40-45 | A single, low-intensity signal characteristic of a quaternary carbon. |
| ¹³C | -CH₂OH (hydroxymethyl) | ~60-65 | A single signal for the three equivalent primary alcohol carbons. nih.gov |
| ¹³C | Propyl Chain Carbons | ~14-40 | Distinct signals for the -CH₂, -CH₂, and -CH₃ carbons of the n-propyl group. nih.gov |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. bu.edu.eg Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₇H₁₆O₃. The experimentally measured monoisotopic mass should match the theoretical value to within a few parts per million (ppm).
Electron Impact (EI) ionization may cause the molecule to break apart, and the resulting fragmentation pattern provides further structural evidence. bu.edu.eg
High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₆O₃ | nih.gov |
| Theoretical Monoisotopic Mass | 148.10994 Da | nih.gov |
| Observed Mass (HRMS) | Expected to be within ± 5 ppm of the theoretical value |
Hypothesized Fragmentation Pattern in Mass Spectrometry
| Fragment Ion (m/z) | Proposed Structure / Loss |
|---|---|
| 117 | Loss of a hydroxymethyl radical (-•CH₂OH) |
| 105 | Loss of the propyl radical (-•C₃H₇) |
| 87 | Loss of a propyl radical and water (-•C₃H₇, -H₂O) |
Advanced Chromatographic and Separation Methodologies for Purity and Isomer Analysis
Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and any potential isomers, thereby allowing for accurate purity assessment. researchgate.net Advanced methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of this analysis. mdpi.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. tanta.edu.eg Given the polar nature and multiple hydroxyl groups of this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. scirp.org In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov
A typical HPLC analysis for purity would involve monitoring the elution of the sample and quantifying the area of the main peak relative to any impurity peaks.
Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | ACE C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Water:Methanol (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm) |
| Column Temperature | 30°C |
| Expected Retention Time | Dependent on exact conditions, but would be a sharp, well-defined peak. |
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. organomation.com It is a powerful tool for assessing the purity of volatile substances. lbtu.lv Due to its three polar hydroxyl groups, this compound has a relatively high boiling point and may require derivatization to increase its volatility for GC analysis. A common approach is silylation, where the -OH groups are converted to less polar trimethylsilyl (B98337) (TMS) ethers. The analysis is typically performed using a GC system equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS) for definitive peak identification. emory.edu
Hypothetical GC-FID Data for Purity Assessment (Post-Derivatization)
| Peak ID | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 10.5 | 99.8% | This compound-TMS derivative |
| 2 | 8.2 | 0.2% | Unknown Impurity |
Crystallographic Analysis for Definitive Structural Determination of this compound and its Coordination Complexes
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides exact data on bond lengths, bond angles, and torsional angles, offering a definitive confirmation of a molecule's structure and stereochemistry. anton-paar.com
Crystal Structure of this compound
Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide the ultimate proof of its molecular structure. The analysis would yield a detailed 3D model of the molecule. While many organic liquids can be challenging to crystallize, various techniques can be employed to obtain suitable crystals. researchgate.net The resulting crystallographic data would include precise measurements of the C-C and C-O bond lengths and the tetrahedral geometry around the sp³-hybridized carbon atoms.
Expected Crystallographic Parameters for this compound
| Parameter | Expected Value / Geometry |
|---|---|
| C-C Bond Length | ~1.54 Å |
| C-O Bond Length | ~1.43 Å |
| C-C-C Bond Angle | ~109.5° (Tetrahedral) |
| C-C-O Bond Angle | ~109.5° (Tetrahedral) |
| Intramolecular H-Bonding | Possible between adjacent hydroxyl groups, influencing conformation. |
Coordination Complexes of this compound
The three hydroxyl groups of this compound make it an excellent candidate to act as a ligand in coordination chemistry. researchgate.net It can coordinate to a central metal ion, potentially acting as a neutral tridentate ligand or, more commonly, as a deprotonated polyanionic ligand to form stable metal complexes. The study of these coordination compounds is crucial as they can exhibit novel structural architectures and catalytic properties. scielo.br
Illustrative Crystallographic Data for a Hypothetical Copper(II) Coordination Complex
| Crystallographic Parameter | Example Data |
|---|---|
| Formula | [Cu(C₇H₁₅O₃)Cl(H₂O)] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Square Pyramidal |
| Cu-O Bond Lengths | 1.95 - 2.10 Å |
| Cu-Cl Bond Length | ~2.25 Å |
| Intermolecular Interactions | Extensive hydrogen bonding network involving coordinated water and hydroxyl groups. |
Mentioned Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Primary subject of the article |
| Methanol | HPLC mobile phase component |
| Acetonitrile | HPLC mobile phase component |
| Water | HPLC mobile phase component |
| Copper(II) | Example metal ion for coordination complex |
Computational Chemistry and Theoretical Investigations of Butylidynetrimethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. mdpi.com For Butylidynetrimethanol, these calculations provide a foundational understanding of its chemical behavior.
The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. uokerbala.edu.iq A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a molecule that is more easily polarized and reactive. uokerbala.edu.iq
For this compound, DFT calculations would reveal the spatial distribution of these frontier orbitals. The HOMO is expected to be localized around the oxygen atoms of the three hydroxyl groups due to the presence of lone pair electrons. The LUMO, conversely, would likely be distributed across the C-O and C-C antibonding regions. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is crucial for its application as a precursor in polymerization and other chemical reactions. rsc.org
Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In this compound, the ESP map would show regions of negative potential around the electronegative oxygen atoms and regions of positive potential around the hydroxyl hydrogens and the alkyl backbone. This charge distribution governs how the molecule interacts with other polar molecules, ions, and surfaces.
Illustrative Data from Quantum Chemical Calculations:
| Property | Hypothetical Value | Significance |
| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 11.0 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |
Note: The values in this table are illustrative and representative of similar polyols, as specific experimental or calculated data for this compound were not found in the surveyed literature.
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Processes
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, tracking their movements and interactions over time. wikipedia.org For a polyol like this compound, MD simulations are particularly insightful for understanding the complex network of intermolecular forces that govern its physical properties and self-assembly behavior. nih.gov
The three hydroxyl groups of this compound are capable of forming strong hydrogen bonds, which are a special class of dipole-dipole interactions. youtube.com These interactions are directional and play a pivotal role in the structure of liquids and solids. github.iolibretexts.org MD simulations can quantify the extent and dynamics of hydrogen bonding, including the average number of hydrogen bonds per molecule and their lifetimes. mdpi.com It is anticipated that in a condensed phase, this compound molecules would form an extensive and robust three-dimensional hydrogen-bonded network. This network is responsible for its relatively high boiling point and its solubility in polar solvents.
MD simulations are also instrumental in studying the self-assembly of molecules. nih.gov In solution, this compound molecules may form aggregates or more ordered structures, driven by a balance of hydrophobic and hydrophilic interactions. saskoer.ca The butyl group provides a hydrophobic core, while the three hydroxyl groups are strongly hydrophilic. Depending on the solvent and concentration, various self-assembled structures could be predicted through simulation.
Key Intermolecular Interactions in this compound:
| Interaction Type | Description | Significance |
| Hydrogen Bonding | Occurs between the hydroxyl (-OH) groups of adjacent molecules. | The dominant intermolecular force, dictating physical properties like boiling point and viscosity. |
| Dipole-Dipole Interactions | Arise from the permanent dipole moment of the molecule. | Contribute to the overall cohesive energy of the substance. |
| London Dispersion Forces | Weak, temporary forces arising from fluctuations in electron density. | Present in all molecules and increase with molecular size. |
Structure-Activity Relationship Modeling in this compound-Derived Functional Materials
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physical properties. researchgate.netnih.gov For materials derived from this compound, such as polyesters and polyurethanes, SAR/QSPR modeling can guide the design of materials with desired characteristics. mdpi.comrsc.org
This compound serves as a trifunctional branching unit in the synthesis of hyperbranched polymers. researchgate.netrsc.org The properties of these polymers, such as their glass transition temperature, solubility, and mechanical strength, are highly dependent on the structure of the monomer units and the degree of branching. nih.gov By systematically modifying the structure of this compound derivatives (e.g., by esterification or etherification of the hydroxyl groups) and calculating a range of molecular descriptors, a QSPR model can be developed. laccei.org
This model can then be used to predict the properties of novel, unsynthesized polymers, thereby accelerating the discovery of new functional materials for applications in coatings, adhesives, and biomedical devices. researchgate.net For instance, a QSPR model could predict how changing the length of the alkyl chain in a this compound-based polyester (B1180765) affects its biodegradability.
Computational Design and Predictive Analysis of Novel this compound-Based Architectures
The ultimate goal of computational chemistry in materials science is the de novo design of novel materials with specific, tailored functionalities. polyacs.org By combining quantum chemical calculations, molecular dynamics simulations, and SAR/QSPR models, it is possible to design and predict the properties of new architectures based on the this compound scaffold.
For example, computational methods can be used to design hyperbranched polymers with optimized drug-loading and release profiles. researchgate.net By simulating the interaction of a drug molecule with different functionalized this compound-based polymers, researchers can identify the most promising candidates for experimental synthesis.
Another area of application is the design of novel surfactants and emulsifiers. The amphiphilic nature of this compound derivatives can be fine-tuned by altering the balance between the hydrophobic alkyl core and the hydrophilic hydroxyl groups. Predictive models can forecast properties such as the critical micelle concentration and the surface tension of these novel surfactants. orientjchem.org
The computational design process typically involves:
Scaffold Selection: Starting with the this compound core.
Virtual Library Generation: Creating a diverse set of derivatives by adding different functional groups in silico.
Property Prediction: Using quantum and molecular mechanics to calculate the properties of each virtual molecule.
Screening and Selection: Identifying the most promising candidates based on the desired performance criteria.
This iterative, in silico approach significantly reduces the time and cost associated with the experimental development of new materials.
Polymer Chemistry and Materials Science Applications of Butylidynetrimethanol
Butylidynetrimethanol as a Monomer in Advanced Polymer Synthesis
The trifunctionality of this compound is a key attribute that allows its use in creating complex, three-dimensional polymer structures. It serves as a branching or cross-linking agent, significantly influencing the final properties of the polymer, such as mechanical strength, thermal stability, and chemical resistance.
Polycondensation Reactions and Resultant Polymer Characterization
Polycondensation is a primary method for polymer synthesis where monomers react to form a polymer chain with the concurrent elimination of a small molecule, such as water. google.com.pgmolaid.com this compound, with its three hydroxyl groups, can participate in polycondensation reactions with monomers containing at least two carboxylic acid, isocyanate, or other complementary functional groups. The inclusion of this triol leads to the formation of branched or network polymers like polyesters and polyurethanes. nih.govontosight.ai
When this compound reacts with dicarboxylic acids or their derivatives, it forms highly branched polyesters. The extent of branching and the eventual formation of a cross-linked network (gelation) can be controlled by the stoichiometric ratio of the triol to the di-acid monomer. Similarly, in reactions with diisocyanates, this compound acts as a cross-linker to produce polyurethane networks. ontosight.ai These networks are known for their thermal stability and mechanical strength. ontosight.ai
The characterization of polymers derived from this compound or its close structural analogs, like Trimethylolpropane (TMP), involves various analytical techniques. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine molecular weight and molecular weight distribution, although the branched nature can complicate analysis. made-in-china.com Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) confirm the formation of ester or urethane (B1682113) linkages, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Thermal properties, including the glass transition temperature (Tg) and decomposition temperature, are typically assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Polymer Type | Co-Monomer Type | Key Feature | Resultant Polymer |
| Polyester (B1180765) | Dicarboxylic Acid / Anhydride | Ester Linkage Formation | Branched / Cross-linked Alkyd Resin |
| Polyurethane | Diisocyanate | Urethane Linkage Formation | Cross-linked Polyurethane Network |
Exploration of Ring-Opening Polymerization Utilizing this compound
Ring-opening polymerization (ROP) is another significant pathway for synthesizing polymers, particularly polyesters from cyclic ester monomers (lactones). spectrumchemical.comnih.gov In this process, a multifunctional alcohol can act as an initiator, with each hydroxyl group capable of starting a new polymer chain. This compound, with its three hydroxyl groups, can function as a trifunctional initiator to produce three-arm star-shaped polymers.
A study on the ROP of racemic-benzyl β-malolactonate (MLABe), a cyclic ester, highlights this principle using the structurally similar triol 2-hydroxymethyl-1,3-propanediol (TMM) as an initiator. rsc.org The polymerization, catalyzed by a metal triflate, proceeded efficiently to create three-arm star hydroxytelechelic polymers. rsc.org This process allows for good control over the polymer's molecular weight and results in narrow molecular weight distributions (ĐM < 1.35). rsc.org The structure of these star polymers is confirmed through detailed analysis using NMR and MALDI-ToF mass spectrometry, which verify the initiation from the triol and the successful ring-opening of the monomer. rsc.org This direct synthesis method is valuable as it avoids the need for post-polymerization chemical modification to introduce terminal hydroxyl groups. rsc.org
Research Findings on ROP Initiated by a Structural Analog (TMM) rsc.org
| Catalyst System | Monomer | Initiator | Resulting Topology | Molecular Weight (Mn,NMR) | Dispersity (ĐM) |
|---|
Design and Synthesis of this compound-Based Copolymers and Cross-linked Networks
The use of this compound as a monomer inherently leads to the formation of copolymers and cross-linked networks when combined with other monomers. epa.gov Its role as a branching or cross-linking unit is fundamental to the design of materials with specific thermomechanical properties. google.comgoogle.com Cross-linking transforms thermoplastic linear polymers into thermosets, which exhibit enhanced rigidity, insolubility, and thermal stability. guidechem.com
In polyurethane systems, for instance, this compound or its analog TMP can be incorporated into a formulation containing diols (to form linear segments) and diisocyanates. ontosight.aigoogle.com The triol creates covalent cross-links between the linear polyurethane chains, forming a three-dimensional network. The density of these cross-links, controlled by the concentration of the triol, is a critical parameter for tailoring the material's properties, such as hardness, solvent resistance, and tensile strength. guidechem.com
A patent describes the formation of a copolymer using 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (a structural analog) with monomers like (chloromethyl)oxirane (epichlorohydrin). sigmaaldrich.com This results in a trifunctional aliphatic glycidyl (B131873) ether that serves as a cross-linking agent, imparting significant chemical and mechanical resistance to epoxy polymer systems. sigmaaldrich.com Similarly, another patent mentions the use of "2-(hydroxymethyl)-2-propylpropane-1,3-diol" in the context of creating self-healing polymer nanocomposite coatings based on polyurethane, demonstrating its role in complex polymer architectures. google.com
Functional Materials Incorporating this compound Moieties
The incorporation of this compound into polymer structures is a strategy to develop functional materials for specialized applications, particularly in coatings and surface technologies. fishersci.no The hydroxyl groups not only participate in polymerization but can also serve as sites for further chemical modification or influence surface properties like adhesion and wettability.
Development of this compound-Modified Coatings and Surface Technologies
This compound and its analogs are key components in the formulation of advanced coatings, such as high-gloss and alkyd resin-based paints. thermofisher.comfishersci.ca The branched polymer structures enabled by these triols contribute to the formation of tough, durable, and chemically resistant films upon curing. google.combiosynth.com
Several patents explicitly mention the use of this compound or 2-(hydroxymethyl)-2-propylpropane-1,3-diol in coating compositions. One patent describes its use in developing coatings with flexible hyperbranched polyols. google.com Another patent focuses on self-healing polymer nanocomposite coatings for wood surfaces, listing the compound as a potential component in the polyurethane formulation. google.com The presence of multiple hydroxyl groups allows for a high degree of cross-linking, which is essential for protective coatings that require excellent hardness, abrasion resistance, and resistance to environmental degradation. fishersci.no Furthermore, these polyols can be used to create water-dispersible polyurethane emulsions for more environmentally friendly coating systems. google.com
Supramolecular Assembly and Coordination Polymer Formation via this compound Derivatives
Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, to build ordered structures from molecular components. prepchem.comfishersci.ca Coordination polymers are formed by the self-assembly of metal ions and organic ligands. chemicalbook.comwikipedia.org
The three hydroxyl groups of this compound offer potential for its derivatives to participate in such assemblies. The hydroxyls can act as hydrogen bond donors and acceptors, potentially driving the formation of hydrogen-bonded networks or liquid crystalline phases. fishersci.ca For the formation of coordination polymers, the hydroxyl groups would typically need to be chemically modified into functions that can act as more effective ligands for metal centers. chemicalbook.comwikipedia.org
However, while the molecular structure of this compound suggests a theoretical aptitude for these applications, a review of available scientific literature and patents does not reveal specific, developed examples of its derivatives being used in supramolecular assembly or as primary ligands in coordination polymers. Research in these areas has predominantly focused on other types of molecules. nih.gov Therefore, the exploration of this compound in these specific fields of materials science remains an area for future investigation.
Fabrication and Performance Analysis of this compound-Derived Composites: An Overview
Extensive research into polymer chemistry and materials science has yet to yield specific, publicly available data on the fabrication and performance analysis of composites derived directly from this compound. While its chemical structure as a triol, with the IUPAC name 2-(hydroxymethyl)-2-propylpropane-1,3-diol, suggests its potential as a crosslinking agent in the synthesis of polymer resins suitable for composite materials, detailed studies and documented findings on this specific application are not present in the current body of scientific literature and patents.
Polyols, a class of compounds to which this compound belongs, are fundamental in the creation of various polymers, including polyester and polyurethane resins. These resins often serve as the matrix material in fiber-reinforced composites. The hydroxyl groups of the polyol react with other monomers to form a three-dimensional polymer network, which provides the structural integrity of the composite material. For instance, other structurally similar polyols, such as 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (also known as Trimethylolpropane), are utilized in the synthesis of resins for applications in coatings and, by extension, could be considered for composite matrices.
A patent for high-temperature-resistant unsaturated polyester resins mentions the use of various aliphatic diols and other polyalcohols in their formulations, but does not specifically list this compound. google.com Similarly, a patent for a polycarbonate resin composition lists 2-methyl-2-propylpropane-1,3-diol, a diol with a similar carbon backbone, as a potential raw material for an aliphatic polycarbonate resin. google.comnih.gov These examples highlight the use of related compounds in polymer synthesis, but direct evidence for the application of this compound in composite fabrication remains elusive.
The development of bio-based resins for fiber-reinforced polymer (FRP) composites has also seen the use of various bio-derived monomers like 1,3-propanediol (B51772) and isosorbide. epfl.ch While the industry is actively seeking sustainable and high-performance alternatives, the inclusion of this compound in such formulations has not been documented in the reviewed literature.
Catalytic Investigations Involving Butylidynetrimethanol
Butylidynetrimethanol as a Ligand in Homogeneous Catalysis
Role of this compound-Modified Supports in Heterogeneous Catalysis
The functionalization of solid supports with organic molecules is a common strategy to create tailored heterogeneous catalysts. In principle, the hydroxyl groups of this compound could be utilized to graft the molecule onto the surface of materials like silica (B1680970) or alumina. Such modified supports could potentially serve as platforms for anchoring catalytically active metal species. Nevertheless, specific examples and detailed performance data of heterogeneous catalysts derived from this compound-modified supports are not prominently featured in the current body of research.
Mechanistic Studies of Reactions Mediated by this compound-Containing Systems
Due to the limited information on the application of this compound in catalytic systems, there is a corresponding absence of mechanistic studies. Elucidating reaction mechanisms requires a well-defined catalytic system and observable catalytic activity. Without established examples of reactions catalyzed by this compound-containing systems, detailed investigations into reaction pathways, kinetic profiles, and the specific role of the this compound moiety have not been reported.
Engineering of this compound-Functionalized Catalytic Systems for Enhanced Activity and Selectivity
The rational design and engineering of catalysts for improved performance is a key area of chemical research. This often involves systematic modification of the ligand structure or the catalyst support to tune electronic and steric properties. While this is a common practice in catalyst development, there are no specific reports on the engineering of catalytic systems based on this compound to enhance activity and selectivity for particular chemical transformations. A related compound, 1,3-bis[tris(hydroxymethyl)-methylamino]-propane, has been used as a ligand in the synthesis of cyclic carbonates, suggesting that polyol compounds can play a role in catalysis. acs.org However, this does not directly provide information on this compound itself.
Sustainability and Environmental Considerations in Butylidynetrimethanol Research
Life Cycle Assessment of Butylidynetrimethanol Production and End-Use Applications
A comprehensive Life Cycle Assessment (LCA) is crucial for understanding the full environmental impact of this compound, from raw material extraction to its final disposal or recycling. While a specific LCA for this compound is not extensively documented in publicly available literature, a cradle-to-gate assessment can be constructed based on its synthesis pathway, which is analogous to that of similar polyols like trimethylolpropane.
The production of this compound typically involves the condensation of n-valeraldehyde with formaldehyde (B43269), followed by a Cannizzaro reaction. The key stages and their potential environmental impacts are outlined below:
Raw Material Acquisition: The primary feedstocks are n-valeraldehyde and formaldehyde. Formaldehyde is commonly derived from methanol (B129727), which can be produced from synthesis gas (a mixture of carbon monoxide and hydrogen). The environmental burden of this stage is largely associated with the fossil fuel consumption and greenhouse gas emissions from the production of these precursors.
Use Phase: In its potential end-use applications, such as in the production of polyesters, polyurethanes, and alkyd resins, the environmental impact is associated with the performance and longevity of the final products. For instance, this compound-based coatings could contribute to sustainability through enhanced durability, reducing the need for frequent reapplication.
End-of-Life: The final stage of the life cycle depends on the nature of the material in which this compound is incorporated. If it is part of a recyclable polymer, the environmental impact can be mitigated. However, if it ends up in a landfill, its biodegradability becomes a key factor.
A hypothetical cradle-to-gate life cycle inventory for the production of one metric ton of this compound is presented in the table below, based on data for similar polyol production processes.
| Life Cycle Stage | Inputs | Outputs (to Environment) |
| Raw Material Production | Crude Oil, Natural Gas, Water | Carbon Dioxide, Methane, Sulfur Oxides, Nitrogen Oxides |
| This compound Synthesis | n-Valeraldehyde, Formaldehyde, Catalyst, Solvents, Energy (Electricity, Steam) | Process Emissions (VOCs), Wastewater, Solid Waste (spent catalyst) |
| Purification | Energy, Solvents | Solvent Emissions, Distillation Residues |
Strategies for Waste Minimization and Byproduct Valorization in this compound Chemistry
The synthesis of this compound, like many chemical processes, generates waste and byproducts. Implementing green chemistry principles can significantly reduce the environmental impact of its production.
Waste Minimization Strategies:
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant ratios can improve the yield of this compound and reduce the formation of unwanted byproducts.
Catalyst Selection: The use of highly selective and recyclable catalysts can minimize waste. Heterogeneous catalysts, for example, can be more easily separated from the reaction mixture and reused, reducing the generation of spent catalyst waste.
Solvent Choice: Where possible, the use of greener solvents or solvent-free reaction conditions can drastically reduce the environmental impact associated with solvent production, use, and disposal.
Byproduct Valorization:
The Cannizzaro reaction step in the synthesis of this compound also produces formate (B1220265) salts as a byproduct. Rather than treating this as waste, it can be valorized. For example, sodium formate can be used as a de-icing agent or in the production of formic acid. The table below outlines potential valorization pathways for byproducts from this compound synthesis.
| Byproduct | Potential Valorization Pathway |
| Sodium Formate | Production of Formic Acid, De-icing Agent, Tanning Agent |
| Distillation Residues | Energy recovery through incineration |
| Spent Catalyst | Regeneration or metal recovery |
Development of Biodegradable and Renewable this compound-Derived Materials
One of the most promising areas for enhancing the sustainability profile of this compound is its use as a building block for biodegradable and renewable materials. As a triol, it can be used to create cross-linked polyesters and polyurethanes.
The incorporation of this compound into polymer chains can be designed to introduce ester linkages that are susceptible to hydrolysis, a key mechanism in the biodegradation of polymers. The rate of biodegradation can be tailored by adjusting the polymer's molecular weight, crystallinity, and hydrophobicity.
Research in the field of biodegradable polymers often focuses on the use of polyols derived from renewable resources. While this compound is traditionally produced from petrochemical sources, there is potential for producing its precursor, n-valeraldehyde, from bio-based feedstocks. This would significantly improve the renewable carbon content of the resulting polymers.
The table below presents a comparative overview of the potential properties of this compound-derived polyesters with conventional and other bio-based polyesters.
| Polymer Type | Monomers | Key Properties | Potential for Biodegradability |
| PET (Polyethylene Terephthalate) | Ethylene Glycol, Terephthalic Acid | High strength, clarity, barrier properties | Very Low |
| PLA (Polylactic Acid) | Lactic Acid (from corn starch, sugarcane) | Compostable, good processability | High (under industrial composting conditions) |
| This compound-based Polyester (B1180765) | This compound, Dicarboxylic Acids | Tunable mechanical properties, potential for good thermal stability | Moderate to High (depending on co-monomer and structure) |
The development of such materials is a key strategy for moving towards a more circular economy, where materials are designed to be safely returned to the environment at the end of their useful life. Further research into the synthesis and characterization of this compound-based biodegradable polymers is warranted to fully explore their potential.
Future Research Trajectories and Interdisciplinary Perspectives
Integration with Advanced Manufacturing and Additive Technologies for Butylidynetrimethanol-Based Systems
The trifunctional nature of this compound makes it an exemplary candidate for creating highly cross-linked polymers, which are essential for advanced manufacturing and additive technologies, commonly known as 3D printing. acs.org The hydroxyl groups can be readily converted into reactive moieties, such as acrylates or epoxides, to produce photo-curable resins. researchgate.netresearchgate.netnih.gov These resins are foundational to high-resolution 3D printing techniques like Stereolithography (SLA) and Digital Light Processing (DLP), where liquid polymers are selectively cured layer-by-layer using light. swms.denih.gov
The integration of this compound into these processes could lead to the fabrication of materials with superior thermal stability and mechanical strength due to the high cross-link density achievable. alliancechemical.com Future research will likely focus on synthesizing and formulating novel this compound-based resins and optimizing them for various additive manufacturing platforms. rsc.orgkaust.edu.samdpi.com This could enable the production of customized, complex geometries for specialized applications in aerospace, automotive, and medical fields. nih.gov
Table 1: Potential Roles of this compound in Additive Manufacturing
| Additive Manufacturing Technology | Potential Role of this compound-Based Systems | Anticipated Benefits |
| Stereolithography (SLA) / Digital Light Processing (DLP) | Core component of photopolymer resins (after functionalization of hydroxyl groups into acrylates/methacrylates). | High cross-link density, leading to enhanced mechanical strength, thermal stability, and chemical resistance in printed objects. acs.orgresearchgate.net |
| Material Jetting | Development of jettable photopolymer inks where this compound derivatives act as reactive oligomers. | Enables multi-material printing with tunable properties; potential for creating functionally graded materials. |
| Binder Jetting | As a precursor for synthesizing polymeric binders that fuse powder materials (e.g., metals, ceramics). | Can improve the strength of "green" parts before sintering and potentially lower curing temperatures. nih.gov |
| Material Extrusion (e.g., FDM) | As a building block for synthesizing high-performance thermoplastic filaments with enhanced layer adhesion and strength. | Improved mechanical performance of extruded parts compared to standard materials like PLA or ABS. kaust.edu.sa |
Exploration of Bio-Inspired Systems and Bioconjugation with this compound
The inherent biocompatibility often associated with polyol structures makes this compound a promising platform for biomedical applications. mdpi.comresearchgate.net Its three hydroxyl groups provide multiple attachment points for bioconjugation—the process of linking molecules to biomaterials. nih.gov This opens avenues for creating bio-inspired materials for drug delivery, tissue engineering, and diagnostics. nih.gov
Future research trajectories will likely involve the functionalization of this compound's hydroxyl groups to attach specific biological molecules such as peptides, proteins, or DNA. nih.gov For instance, attaching targeting ligands could lead to the development of drug delivery systems that selectively bind to cancer cells. Similarly, its use as a core for hydrogel formation could create scaffolds that mimic the extracellular matrix, promoting tissue regeneration. mdpi.com The development of polymers inspired by nature, which can offer solutions for mechanical performance and surface engineering, is a growing field. mdpi.com
Table 2: Bioconjugation Strategies for this compound
| Strategy | Reactive Group (Post-Modification) | Target Biomolecule | Potential Application |
| Carbodiimide Chemistry | Carboxylic acids (via oxidation or esterification) | Amines (e.g., in proteins, peptides) | Targeted drug delivery, biosensors. |
| Maleimide Chemistry | Maleimides | Thiols (e.g., in cysteine residues of proteins) | Creating stable protein-material conjugates. nih.gov |
| "Click" Chemistry | Azides or Alkynes | Complementary alkynes or azides on biomolecules | Efficient and specific labeling for imaging and diagnostics. |
| Isocyanate Chemistry | Isocyanates | Amines, Hydroxyls (on proteins, polysaccharides) | Development of biocompatible polyurethane-based materials. bohrium.com |
Synergistic Research Opportunities with Nanotechnology and Nanomaterials Science
In the realm of nanotechnology, this compound can serve both as a surface functionalizing agent and as a fundamental building block for nanomaterials. worldnanotechnologyconference.comrsc.org Its small size and multiple hydroxyl groups are ideal for modifying the surfaces of inorganic nanoparticles (e.g., gold, iron oxide, silica). mdpi.comnih.gov This surface functionalization can improve the nanoparticle's stability and solubility in biological systems, preventing aggregation and enhancing biocompatibility. nih.govmdpi.com
Furthermore, this compound is an ideal core molecule, or "building block," for the synthesis of dendrimers and hyperbranched polymers. instras.comnih.govshoko-sc.co.jp These are highly branched, tree-like nanostructures with a precise number of functional end-groups. dntb.gov.ua Dendrimers synthesized from a this compound core could encapsulate drug molecules, serve as contrast agents for medical imaging, or act as nanoscale catalysts. The synergy with nanomaterials could lead to the development of advanced functional and hybrid materials. openaccessjournals.comjhu.eduresearchgate.net
Table 3: Synergistic Opportunities with Nanotechnology
| Nanomaterial Type | Role of this compound | Potential Outcome/Application |
| Inorganic Nanoparticles (e.g., Au, Ag, Fe₃O₄) | Surface ligand to provide hydroxyl functionalities. | Enhanced aqueous stability, reduced cytotoxicity, and provides handles for further bioconjugation. mdpi.com |
| Quantum Dots | Capping agent to passivate the surface. | Improved photoluminescence quantum yield and stability in biological media. |
| Carbon Nanotubes/Graphene | Non-covalent or covalent functionalization agent. | Increased dispersibility in solvents and polymer matrices; creation of novel nanocomposites. kaust.edu.sa |
| Dendrimers/Hyperbranched Polymers | As the central core or branching unit. | Fabrication of nanocarriers for drug delivery, gene therapy, and catalysis. mdpi.comdntb.gov.ua |
Emerging Applications and Unexplored Chemical Reactivity of this compound
Beyond its established potential, the unexplored chemical reactivity of this compound presents exciting opportunities for discovering novel materials and applications. rsc.org A significant area of future research is in the field of energetic materials. researchgate.net The nitration of the three hydroxyl groups could yield a potent energetic plasticizer, this compound trinitrate. Such compounds are used to enhance the performance and improve the mechanical properties of propellant and explosive formulations. researchgate.netnih.govnih.govscribd.com
Computational chemistry and modeling will be crucial tools to predict the reactivity and properties of new this compound derivatives, guiding synthetic efforts. rsc.org These theoretical studies can help identify promising reaction pathways and predict the performance of resulting materials, such as their thermal stability or energy content, before resource-intensive laboratory synthesis is undertaken. rsc.org Multicomponent reactions (MCRs) could also offer efficient, one-pot synthetic routes to complex functionalized molecules starting from this compound, opening doors to new applications in material science and drug discovery. rug.nl
Table 4: Potential Derivatization Reactions and Emerging Applications
| Reaction Type | Resulting Functional Group | Potential Application Area |
| Nitration | Nitrate Ester (-ONO₂) | Energetic plasticizers, high-energy materials. researchgate.netnih.gov |
| Etherification | Ether (-OR) | Synthesis of polyethers, modification of polymer backbones. |
| Esterification | Ester (-OOCR) | Polyester (B1180765) synthesis, biodegradable polymers, lubricants. |
| Halogenation | Halide (-Cl, -Br, -I) | Reactive intermediate for further synthesis of complex molecules. |
| Azidation | Azide (-N₃) | Precursor for "click" chemistry, high-nitrogen energetic materials. researchgate.net |
Q & A
Q. What are the standard protocols for synthesizing Butylidynetrimethanol in a laboratory setting, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis should follow detailed experimental procedures, including reagent quantities, reaction conditions (temperature, solvent, catalysts), and purification steps. To ensure reproducibility, document each step meticulously, provide spectroscopic characterization (e.g., NMR, IR), and cross-reference with established protocols . For novel methods, include step-by-step validation in the Supplementary Information (SI) to enable replication . Table 1 : Key Synthesis Documentation Requirements
| Parameter | Details Required |
|---|---|
| Reagents | Purity, supplier, CAS number |
| Reaction | Time, temperature, solvent |
| Purification | Method (e.g., column chromatography), yield |
| Characterization | NMR/IR peaks, melting point |
Q. How should this compound be characterized to confirm its structural identity and purity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare H and C spectra with computational predictions or literature data.
- Mass Spectrometry : Confirm molecular ion peak alignment with theoretical mass.
- Chromatography : HPLC or GC to assess purity (>95% recommended for publication) .
For novel compounds, include elemental analysis and X-ray crystallography (if applicable) .
Q. What literature review strategies are recommended to contextualize this compound within existing research?
- Methodological Answer : Use databases like SciFinder or Reaxys to retrieve peer-reviewed articles, patents, and review papers. Prioritize primary sources and categorize findings into conceptual themes (e.g., synthesis, reactivity, applications). Include at least three peer-reviewed studies to establish a robust foundation .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict this compound’s reactivity?
- Methodological Answer : Combine DFT (Density Functional Theory) calculations with experimental kinetic studies. Validate models by comparing predicted reaction pathways (e.g., activation energies) with empirical data. Use software like Gaussian or ORCA for simulations, and cross-check results with crystallographic or spectroscopic data .
Q. What methodologies address contradictions in experimental data regarding this compound’s stability under varying pH conditions?
- Methodological Answer : Employ iterative analysis:
Replicate experiments under controlled conditions (temperature, solvent purity).
Use statistical tools (e.g., ANOVA) to identify outliers.
Compare with prior studies to isolate variables (e.g., buffer composition) .
Document discrepancies in the SI and propose hypotheses (e.g., hydrolysis mechanisms) for further testing .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Q. How can cross-disciplinary approaches (e.g., materials science or biochemistry) enhance the study of this compound’s applications?
- Methodological Answer : Collaborate with experts in adjacent fields to design hybrid experiments. For example:
- Materials Science : Test its efficacy as a ligand in metal-organic frameworks (MOFs).
- Biochemistry : Assess enzymatic interactions via fluorescence quenching assays.
Cite interdisciplinary methodologies and share raw data in repositories like Figshare for transparency .
Data Analysis and Reporting
Q. What criteria should guide the inclusion of this compound research data in peer-reviewed publications?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
Q. How should researchers handle non-reproducible results in studies involving this compound?
- Methodological Answer : Conduct a root-cause analysis:
Verify reagent purity and storage conditions.
Re-examine reaction parameters (e.g., inert atmosphere necessity).
Consult peer-reviewed troubleshooting guides or forums (e.g., ResearchGate).
Report unresolved issues in the "Limitations" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
